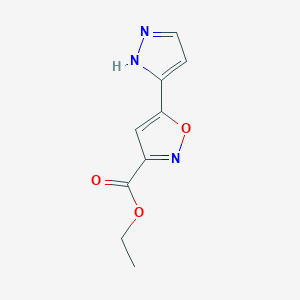Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate
CAS No.: 264226-03-1
Cat. No.: VC2425251
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 264226-03-1 |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | ethyl 5-(1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5-8(15-12-7)6-3-4-10-11-6/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | ZFPNEWWDEBDKQB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=NN2 |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=NN2 |
Introduction
Structural Characteristics and Functional Groups
Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate contains several key functional groups that contribute to its chemical reactivity and biological activity potential:
-
A pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms
-
An isoxazole ring: A five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms
-
A carboxylate ester group: The ethyl ester of a carboxylic acid attached to the isoxazole ring
The compound represents an interesting hybrid structure that combines the electronic and steric properties of both pyrazole and isoxazole rings. This structural composition provides multiple sites for potential hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, which may explain the diverse biological activities observed in similar compounds.
Biological Activities and Applications
The biological significance of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate stems from the established pharmacological properties of both pyrazole and isoxazole rings. While specific activity data for this exact compound is limited in the available literature, analogous compounds and structural relatives have demonstrated a range of biological activities.
Antimicrobial Activities
Isoxazole pyrazole carboxylate derivatives have shown notable antifungal activity. In a study by researchers, compound "7ai" (an isoxazole pyrazole carboxylate) exhibited significant antifungal activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol . Structure-activity relationship (SAR) analysis indicated that the antifungal activity was significantly reduced when the methyl group at the C-3 position of the pyrazole ring was substituted with a trifluoromethyl group .
Antiviral Research
Recent investigations have focused on pyrazole-hydrazone derivatives containing isoxazole moieties for their antiviral potential. These compounds have shown excellent in vivo antiviral activities against tobacco mosaic virus (TMV) . This finding suggests that Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate might also possess antiviral properties worthy of exploration.
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing the biological activities of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate and its derivatives. Several studies have provided insights into how structural modifications affect the biological activities of related compounds.
Effect of Substituents on Pyrazole Ring
Research has shown that modifications to the pyrazole ring can significantly influence biological activity:
-
The presence of a methyl group at the C-3 position of the pyrazole ring appears to enhance antifungal activity compared to a trifluoromethyl group at the same position
-
N-arylation of the pyrazole ring often leads to compounds with enhanced biological activities compared to N-alkylated derivatives
-
The introduction of electron-withdrawing groups on the pyrazole ring can enhance certain pharmacological properties, while electron-donating groups may enhance others
Role of the Isoxazole Moiety
The isoxazole ring contributes significantly to the biological activities of these hybrid molecules:
-
The isoxazole ring serves as a rigid scaffold that maintains the optimal orientation of pharmacophoric groups
-
The N-O bond in the isoxazole ring can participate in hydrogen bonding with biological targets
-
Substituents at the C-3 position of the isoxazole ring, such as the carboxylate group in Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate, can modulate lipophilicity and binding properties
Comparative Analysis with Related Compounds
To better understand the potential and properties of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate, it is valuable to compare it with structurally related compounds.
Table 2: Comparison of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate with Related Compounds
Structural Variations and Their Impact
The presence of different substituents on either the pyrazole or isoxazole rings can dramatically alter the physical, chemical, and biological properties of these compounds:
-
Fluorine substitution, as seen in ethyl-5(3-fluorophenyl)-isoxazole-3-carboxylate, typically enhances lipophilicity and metabolic stability
-
N-alkylation of the pyrazole ring, as in 5-(1-ethyl-1H-pyrazol-5-yl)isoxazole-3-carboxylic acid, can influence binding selectivity and pharmacokinetic properties
-
The free carboxylic acid derivatives typically show enhanced water solubility compared to their ester counterparts, which may affect bioavailability
Current Research and Future Directions
Current research on Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate and related compounds is primarily focused on their potential biological activities and synthetic methodologies.
Advanced Synthetic Approaches
Researchers continue to develop improved synthetic methodologies for pyrazole-isoxazole hybrid molecules. Recent advances include:
-
The use of ruthenium catalysts for the preparation of pyrazole and isoxazole carboxylic acids through non-decarboxylative rearrangements
-
Green chemistry approaches that employ environmentally friendly reagents and conditions
-
One-pot multicomponent reactions that simplify the synthesis process and improve yields
Expanding Biological Applications
Future research directions may include:
-
Comprehensive screening of Ethyl 5-(1H-Pyrazol-3-Yl)Isoxazole-3-Carboxylate and its derivatives against a wider range of pathogens and disease models
-
Structure-activity relationship studies to optimize activity and selectivity
-
Investigation of potential synergistic effects when combined with established therapeutic agents
-
Development of targeted drug delivery systems for these compounds to enhance their efficacy and reduce potential side effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume